4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
Description
This compound is a benzamide derivative featuring a sulfonamide-linked 2-ethylpiperidine moiety and a 5-methyl-substituted tetrahydrothiazolopyridine ring. The hydrochloride salt enhances solubility for pharmacological applications. The sulfonyl group likely contributes to hydrogen bonding with biological targets, while the thiazolo[5,4-c]pyridine scaffold may improve metabolic stability compared to simpler heterocycles.
Properties
IUPAC Name |
4-(2-ethylpiperidin-1-yl)sulfonyl-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S2.ClH/c1-3-16-6-4-5-12-25(16)30(27,28)17-9-7-15(8-10-17)20(26)23-21-22-18-11-13-24(2)14-19(18)29-21;/h7-10,16H,3-6,11-14H2,1-2H3,(H,22,23,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYJZTHETLXRIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CN(CC4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride (CAS No. 1094943-03-9) is a complex organic molecule with potential therapeutic applications. Its unique structural features suggest significant biological activity, particularly in the context of neurological disorders and viral infections.
Chemical Structure
The compound consists of several key functional groups:
- Piperidine ring : Known for its role in pharmacology as a scaffold for various drugs.
- Sulfonyl group : Imparts reactivity that can be exploited in medicinal chemistry.
- Thiazolo-pyridine moiety : May contribute to its biological activity through interactions with specific molecular targets.
The biological activity of this compound is hypothesized to involve:
- Neurotransmitter mimicry : The piperidine ring may interact with neurotransmitter receptors, modulating neurological pathways.
- Enzyme inhibition : The sulfonyl group can facilitate binding to active sites of enzymes or receptors, potentially inhibiting their function.
- Hydrogen bonding and π-π interactions : These interactions enhance binding affinity and specificity towards target proteins.
Biological Activity Data
Recent studies have focused on the compound's efficacy against various biological targets. Below is a summary of findings:
| Target | Assay Type | IC50 (µM) | References |
|---|---|---|---|
| MERS-CoV | Viral replication | 0.09 | |
| Neurological receptors | Binding affinity | Varies | |
| Enzymatic activity | Inhibition | Moderate to high |
Case Studies
- Anti-Viral Activity : A study screened FDA-approved compounds for anti-MERS-CoV activity, identifying several compounds with low micromolar inhibitory concentrations. The mechanism involved modulation of viral entry and replication pathways, suggesting potential for further development in antiviral therapies .
- Neurological Applications : Research indicates that compounds with piperidine structures often exhibit neuroprotective effects. The specific interactions of this compound with neurotransmitter systems could be further explored in models of neurodegenerative diseases .
- Synthetic Pathways and Modifications : Various synthetic routes have been developed for analogs of this compound, which may enhance its biological profile. Modifications to the piperidine or thiazolo-pyridine components can lead to derivatives with improved potency or selectivity .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with sulfonamide moieties exhibit promising anticancer properties. The design of molecular hybrids that include sulfonamide structures has been shown to enhance cytotoxic activity against various cancer cell lines. For instance, studies have demonstrated that the incorporation of sulfonamide derivatives can lead to significant apoptotic effects in cancer cells, suggesting that 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride may similarly possess anticancer potential .
Metabolic Disorders
The compound may also play a role in treating metabolic disorders such as type 2 diabetes and obesity. Similar compounds have been found to inhibit enzymes involved in glucose metabolism and lipid regulation. The inhibition of 11β-hydroxysteroid dehydrogenase type 1 has been highlighted as a therapeutic target for managing metabolic syndrome-related conditions .
Central Nervous System Disorders
There is emerging evidence supporting the use of sulfonamide-based compounds in addressing Central Nervous System (CNS) disorders. The potential for treating conditions such as mild cognitive impairment and early-stage dementia has been noted in related studies. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic applicability in neurodegenerative diseases like Alzheimer's disease .
Case Studies and Research Findings
Comparison with Similar Compounds
Key Differences :
- The tert-butyl group on the benzamide (vs. sulfonyl-ethylpiperidine in the target) reduces polarity, which may affect blood-brain barrier penetration .
- Pharmacokinetics : The tert-butyl group could enhance metabolic stability but reduce aqueous solubility compared to the sulfonamide moiety in the target compound.
N-(5-chloropyridin-2-yl)-2-[[1-(4-pyridinyl)piperidin-4-ylcarbonyl]amino]benzamide hydrochloride
Key Differences :
- Core Structure : This compound replaces the thiazolopyridine ring with a chloropyridine scaffold, eliminating sulfur-based interactions. The piperidinylcarbonyl group introduces conformational flexibility absent in the rigid sulfonamide linker of the target compound .
Research Findings and Mechanistic Insights
- Target Compound : The sulfonamide group may enhance binding to polar residues in enzyme active sites (e.g., ATP-binding pockets in kinases), while the methyl-thiazolopyridine could reduce cytochrome P450-mediated oxidation .
- Comparative Solubility : The hydrochloride salt in all three compounds improves aqueous solubility, but the tert-butyl derivative () may exhibit lower solubility than the sulfonamide-containing target due to increased hydrophobicity.
- Selectivity Profiles : Structural variations in the thiazolopyridine/chloropyridine cores suggest divergent selectivity. For instance, the benzyl group in ’s compound might favor interactions with hydrophobic subpockets absent in the target’s methyl-substituted analog.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
